molecular formula C6H6BrNS B1625284 Pyridine, 3-bromo-4-(methylthio)- CAS No. 82257-12-3

Pyridine, 3-bromo-4-(methylthio)-

Cat. No.: B1625284
CAS No.: 82257-12-3
M. Wt: 204.09 g/mol
InChI Key: MPCMMFVVWYYGRG-UHFFFAOYSA-N
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Description

Pyridine, 3-bromo-4-(methylthio)- is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the third position and a methylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-4-(methylthio)- can be achieved through several methods. One common approach involves the bromination of 4-methylthiopyridine using bromine or hydrogen bromide under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, where 3-bromo-4-(methylthio)-pyridine is synthesized by coupling 4-methylthiopyridine with a suitable boron reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, where 4-methylthiopyridine is treated with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-bromo-4-(methylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methylthio group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce sulfoxides or sulfones.
  • Reduction reactions can lead to dehalogenated or demethylated products.

Scientific Research Applications

Pyridine, 3-bromo-4-(methylthio)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-4-(methylthio)- involves its interaction with various molecular targets. The bromine atom and the methylthio group contribute to its reactivity, allowing it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Pyridine, 3-bromo-4-methyl-: Lacks the methylthio group, resulting in different reactivity and applications.

    Pyridine, 4-(methylthio)-:

    Pyridine, 3-chloro-4-(methylthio)-: Substitutes chlorine for bromine, leading to variations in reactivity and biological activity.

Uniqueness: Pyridine, 3-bromo-4-(methylthio)- is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-bromo-4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCMMFVVWYYGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466500
Record name Pyridine, 3-bromo-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82257-12-3
Record name Pyridine, 3-bromo-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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